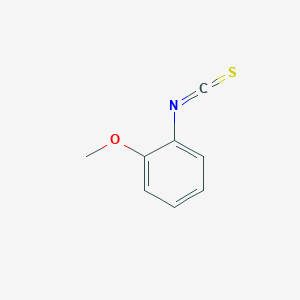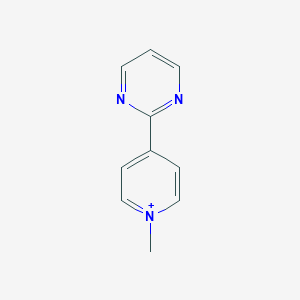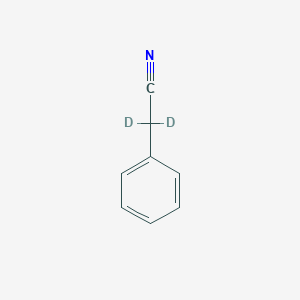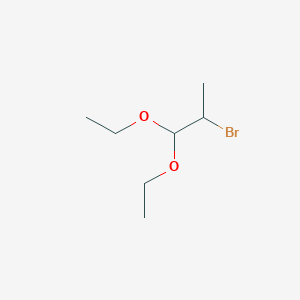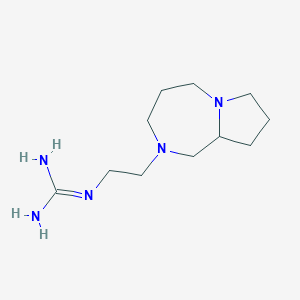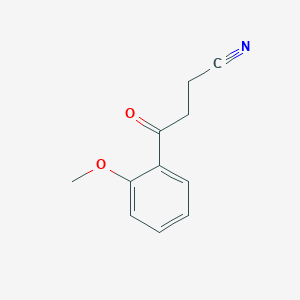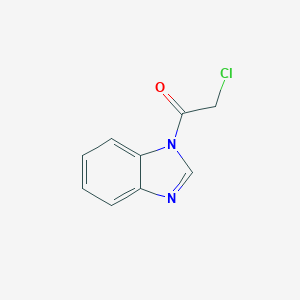
1-(Benzimidazol-1-yl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzimidazol-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(Benzimidazol-1-yl)-2-chloroethanone typically involves the reaction of benzimidazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the carbonyl carbon of chloroacetyl chloride, resulting in the formation of this compound .
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors and other advanced technologies to optimize yield and purity .
Chemical Reactions Analysis
1-(Benzimidazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent .
-
Oxidation: : The benzimidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of benzimidazole N-oxides, which have different biological activities .
-
Reduction: : The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced benzimidazole derivatives .
-
Condensation: : The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases. These reactions are typically carried out in the presence of a catalyst such as acetic acid .
Scientific Research Applications
1-(Benzimidazol-1-yl)-2-chloroethanone has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex benzimidazole derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms .
-
Biology: : The compound has been studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a potential candidate for the development of new antibiotics and antiviral drugs .
-
Medicine: : The compound has been investigated for its anticancer properties. It has shown cytotoxic activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs .
-
Industry: : The compound is used in the development of new materials and coatings. It is also used as an intermediate in the synthesis of other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(Benzimidazol-1-yl)-2-chloroethanone involves its interaction with various molecular targets and pathways. The compound can interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis. It can also interact with enzymes and proteins, leading to the inhibition of various biochemical pathways .
The compound’s antimicrobial activity is believed to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cellular components. Its anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
1-(Benzimidazol-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:
-
2-(Benzimidazol-1-yl)ethanol: : This compound has a similar structure but with a hydroxyl group instead of a chlorine atom. It has different biological activities and is used in different applications .
-
1-(Benzimidazol-1-yl)acetone: : This compound has a similar structure but with a ketone group instead of a chlorine atom. It has different chemical reactivity and is used in different synthetic methodologies .
-
2-(Benzimidazol-1-yl)acetic acid: : This compound has a similar structure but with a carboxylic acid group instead of a chlorine atom. It has different biological activities and is used in different medicinal applications .
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNOUQLYFZGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
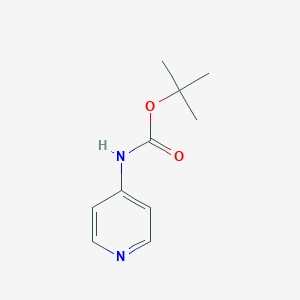

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

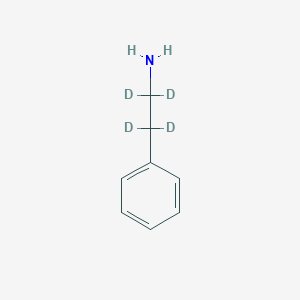
![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)
